molecular formula C9H10O3 B2519028 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid CAS No. 1481114-96-8

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid

Cat. No.: B2519028
CAS No.: 1481114-96-8
M. Wt: 166.176
InChI Key: CQZYCHRERIVGME-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is a bicyclic compound featuring a partially saturated benzofuran core with a carboxylic acid group at the 6-position. Benzofuran derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h3-4,7H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZYCHRERIVGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction of a suitable phenol derivative with an appropriate carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The compound’s activity is influenced by its heterocyclic core and substituents. Key comparisons include:

(a) 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole Derivatives
  • Example : 5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ().
  • Activity: Demonstrated 62.25% growth inhibition (GP) against LOX IMVI melanoma cells, attributed to the thiazole-triazole-carboxylic acid framework .
(b) Tetrahydroindole Carboxylic Acids
  • Example : 4,5,6,7-Tetrahydroindole-2-carboxylic acid ().
  • Molecular Weight : 165.19 g/mol (vs. estimated ~179–185 g/mol for the benzofuran analog, assuming a similar structure).
  • Functional Impact : The indole nitrogen may confer basicity or π-stacking interactions distinct from benzofuran’s oxygen .
(c) Ring-Opened Analogues
  • Example: 2-(2-Aminothiazol-4-yl)acetic acid ().
  • Activity : Weaker DNA gyrase inhibition (IC50 = 16 μM) compared to rigid tetrahydrobenzo-thiazoles (IC50 = 5–7 μM), emphasizing the importance of ring conformation for target binding .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Notable Activity/Application
4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid* Benzofuran ~179–185 (estimated) Carboxylic acid Anticancer (inferred from analogs)
4,5,6,7-Tetrahydroindole-2-carboxylic acid Indole 165.19 Carboxylic acid Intermediate/Fine chemicals
5-Methyl-1-(tetrahydrobenzo-thiazol-2-yl)-triazole-4-carboxylic acid Thiazole ~280–300 (estimated) Triazole, Thiazole, Carboxylic acid 62.25% GP in melanoma
Caffeic Acid Cinnamic acid 180.16 Dihydroxyphenyl, Carboxylic acid Antioxidant, supplements

*Data for 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is extrapolated from structural analogs.

Biological Activity

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈O₄
  • CAS Number : 56671-28-4
  • Melting Point : 141-142 °C

Biological Activity Overview

The biological activity of 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid has been studied in various contexts, including its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with specific biological targets, influencing cellular pathways.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with the cell cycle.
  • Neuropharmacological Effects : Preliminary studies suggest that derivatives of this compound may modulate GABAergic activity, enhancing inhibitory neurotransmission in the central nervous system.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. Flow cytometry analysis showed an increase in apoptotic cells upon treatment.

Cell LineIC50 (µM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)30
A549 (lung cancer)35

Neuropharmacological Effects

Research involving electrophysiological assays revealed that derivatives of the compound enhance GABA receptor activity, suggesting potential applications in treating anxiety and seizure disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted cyclohexenone precursors with furan derivatives. For example, Claisen condensation between γ-keto esters and furan-based nucleophiles under acidic catalysis (e.g., H₂SO₄ or p-TsOH) yields the tetrahydrobenzofuran core . Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (e.g., DMF) favor carbonyl activation, while elevated temperatures (80–100°C) improve cyclization efficiency. Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the carboxylic acid derivative .

Q. How can researchers confirm the structural integrity of synthesized 4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying the fused bicyclic structure. Key signals include:

  • ¹H NMR : A triplet at δ 2.5–3.0 ppm (methylene protons adjacent to the furan oxygen) and a downfield singlet (δ ~12 ppm) for the carboxylic acid proton .
  • ¹³C NMR : A carbonyl signal at δ 170–175 ppm (carboxylic acid) and furan carbons at δ 100–110 ppm. IR spectroscopy further confirms the carboxylic acid group (broad O–H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • Mass spectrometry (HRMS or ESI-MS) should match the molecular formula (e.g., C₁₀H₁₂O₃ for the unsubstituted variant) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The tetrahydrobenzofuran scaffold is a privileged structure in drug design due to its conformational rigidity and bioisosteric similarity to natural substrates. Current studies focus on:

  • Enzyme Inhibition : Modulating kinase or protease activity via hydrogen bonding with the carboxylic acid group .
  • Antimicrobial Activity : Structural derivatives with fluorinated substituents (e.g., CF₃ at C6) show enhanced lipophilicity and membrane penetration .
  • In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .

Advanced Research Questions

Q. How does the stereochemistry of substituents on the tetrahydrobenzofuran ring influence biological activity?

  • Methodological Answer : Substituent stereochemistry (e.g., cis vs. trans diastereomers) significantly alters pharmacodynamics. For example:

  • C6 Substituents : A CF₃ group in the axial position enhances metabolic stability but reduces solubility, requiring formulation optimization (e.g., PEGylation) .
  • Chiral Centers : Enantiomeric purity (e.g., (R)- vs. (S)-configuration at C6) impacts target selectivity. Resolve enantiomers via chiral HPLC (Chiralpak IA/IB columns) or asymmetric catalysis .
  • Case Study : Ethyl 6-(difluoromethyl)-4-oxo derivatives showed 10-fold higher IC₅₀ against COX-2 in the (S)-enantiomer compared to the (R)-form .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches include:

  • Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) to cross-validate results .
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., lactone derivatives from intramolecular esterification) that may skew bioactivity .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .

Q. How can computational chemistry optimize the design of tetrahydrobenzofuran-based inhibitors?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., C3 as a nucleophilic hotspot for functionalization) .
  • MD Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize synthetic targets .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with logP to balance potency and solubility .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450-mediated oxidation of the furan ring) .
  • Toxicity Profiling : Urgent need for in vivo models to assess hepatotoxicity risks of fluorinated analogs .

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